N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-4-3-5-9(6-8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPXWSNAUVJLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced via sulfonation reactions, where a phenyl group is treated with methanesulfonyl chloride in the presence of a base.
Attachment of the Acetamide Group: The final step involves the acylation of the oxadiazole ring with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the oxadiazole ring have been reported to exhibit significant antimicrobial properties. Research indicates that N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide may possess antibacterial and antifungal activities. Studies demonstrate that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, suggesting its potential as a lead compound in antibiotic development.
Anticancer Potential
The oxadiazole framework has also been associated with anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Further investigation into its cytotoxic effects against different cancer cell lines is warranted.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Toxicological Studies
Toxicological evaluations are essential to assess the safety profile of this compound. Investigations into acute toxicity, genotoxicity, and long-term exposure effects will provide insights into its viability as a therapeutic agent.
Polymer Chemistry
The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Sensor Development
Due to its chemical reactivity and ability to form complexes with metal ions, this compound can be explored for applications in sensor technology. It may serve as a sensing element for detecting specific analytes based on changes in fluorescence or conductivity upon interaction with target substances.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
Electron-Withdrawing vs. This contrasts with electron-donating groups (e.g., -OCH₃ in 3,4,5-trimethoxyphenyl derivatives), which enhance antimicrobial activity but may reduce enzyme inhibition . Trimethoxyphenyl Derivatives: N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides demonstrated broad-spectrum antibacterial and antifungal activities, attributed to the lipophilic methoxy groups enhancing membrane penetration . Indolylmethyl Substituents: Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) showed inhibitory activity against α-glucosidase and butyrylcholinesterase (BChE), suggesting heteroaromatic substituents favor enzyme targeting .
Sulfanyl vs.
Pharmacological Profiles of Key Analogs
Anticancer Activity
- Benzodioxol Derivatives: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) exhibited potent cytotoxic effects on A549 lung adenocarcinoma and C6 glioma cells (IC₅₀ < 10 µM) and inhibited MMP-9, a key enzyme in tumor metastasis .
- Phenoxy-Thiadiazole Derivatives: 2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide (7d) showed IC₅₀ = 1.8 µM against Caco-2 colorectal cancer cells, highlighting the importance of fluorinated aromatic groups in cytotoxicity .
Enzyme Inhibition
- MMP-9 Inhibition : Benzodioxol-oxadiazole hybrids (8 and 9) achieved >80% MMP-9 inhibition at 10 µM, correlating with their anticancer efficacy .
Antimicrobial Activity
- Trimethoxyphenyl derivatives (e.g., N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Data Table
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring , which is known for its biological relevance and versatility. The presence of the methanesulfonylphenyl group enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 284.31 g/mol |
| Purity | Typically ≥95% |
1. Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating potent antibacterial effects.
2. Inhibition of Monoamine Oxidase (MAO)
Research indicates that derivatives of oxadiazoles can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease. The compound has shown promising results in inhibiting MAO-B with low IC values, suggesting a potential therapeutic role in managing neurodegenerative disorders .
3. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural characteristics:
- Oxadiazole Ring : Essential for biological activity due to its electron-withdrawing properties.
- Methanesulfonyl Group : Enhances solubility and bioavailability.
- Acetamide Functionality : Contributes to the overall stability and interaction with target proteins.
Case Studies
- Neuroprotection Studies : In vitro studies have demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis through MAO-B inhibition. This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative diseases.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were tested against this compound, showing effective inhibition at low concentrations compared to traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or condensation reactions of hydrazides with appropriate carbonyl derivatives. For example, and describe refluxing intermediates (e.g., 5-substituted-1,3,4-oxadiazole-2-thiols) with chloroacetamide derivatives in acetone or ethanol under basic conditions (K₂CO₃). Optimization involves adjusting solvent polarity, reaction time (6–10 hours), and stoichiometric ratios of reactants. Yield improvements may require recrystallization from ethanol or DMF-AcOH mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and sulfonyl S=O (1150–1250 cm⁻¹) stretches ( ).
- ¹H/¹³C NMR : Look for acetamide NH (δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and methanesulfonyl CH₃ (δ ~3.1 ppm). provides detailed NMR assignments for analogous compounds.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns ( ).
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodology : Prioritize enzyme inhibition assays (e.g., lipoxygenase, acetylcholinesterase) and cytotoxicity studies ( ). For antimicrobial screening, use agar diffusion or microdilution assays against Gram-positive/negative bacteria (). Standardize protocols using positive controls (e.g., acetazolamide for enzyme inhibition) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl ring influence bioactivity, and how can this be modeled computationally?
- Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential (MESP) maps. and highlight correlations between electron-withdrawing groups (e.g., -SO₂CH₃) and enhanced enzyme inhibition. Molecular docking can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or cholinesterases .
Q. How can contradictions in melting points or spectral data between structurally similar derivatives be resolved?
- Methodology : Cross-validate purity via HPLC and DSC (differential scanning calorimetry). For example, reports varying melting points for methyl-substituted analogs (142–155°C), which may arise from polymorphism or residual solvents. Recrystallization in different solvents (e.g., ethanol vs. dioxane) and repeated spectral acquisitions (¹³C DEPT) can clarify discrepancies .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Methodology : Introduce metabolically resistant groups (e.g., fluorination at para positions) or modify the oxadiazole core to reduce susceptibility to hydrolysis. and demonstrate that fluorinated acetamide derivatives exhibit improved pharmacokinetic profiles. In vitro microsomal stability assays (e.g., liver S9 fractions) can guide structural refinements .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodology : Use LC-MS/MS to track impurities (e.g., hydrolyzed oxadiazole rings or desulfonated intermediates). and emphasize controlling reaction pH and avoiding excess CS₂ or chloroacetyl chloride to minimize side reactions. Accelerated stability studies (40°C/75% RH) under ICH guidelines help predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
